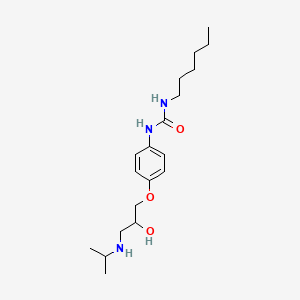![molecular formula C7H5Cl3OS B13963862 {[(Trichloromethyl)sulfanyl]oxy}benzene CAS No. 13400-05-0](/img/structure/B13963862.png)
{[(Trichloromethyl)sulfanyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Trichloromethyl)sulfanyl]oxy}benzene is a chemical compound with the molecular formula C7H5Cl3OS. It is known for its unique structure, which includes a benzene ring substituted with a trichloromethyl group and a sulfanyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Trichloromethyl)sulfanyl]oxy}benzene typically involves the reaction of trichloromethyl sulfide with phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
{[(Trichloromethyl)sulfanyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, methyl-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used .
Applications De Recherche Scientifique
{[(Trichloromethyl)sulfanyl]oxy}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(Trichloromethyl)sulfanyl]oxy}benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(Dichloromethyl)sulfanyl]oxy}benzene
- {[(Methylsulfanyl)oxy}benzene
- {[(Ethylsulfanyl)oxy}benzene
Uniqueness
{[(Trichloromethyl)sulfanyl]oxy}benzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable for specialized applications .
Propriétés
Numéro CAS |
13400-05-0 |
|---|---|
Formule moléculaire |
C7H5Cl3OS |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
trichloromethylsulfanyloxybenzene |
InChI |
InChI=1S/C7H5Cl3OS/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
HKFGHOBXKMKZDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)
![3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
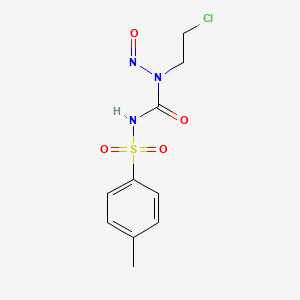
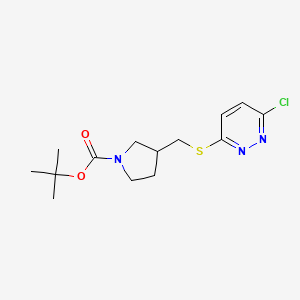
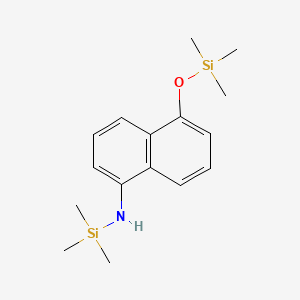
![N-(imidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13963829.png)
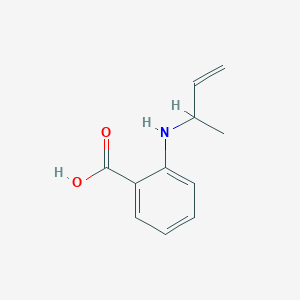
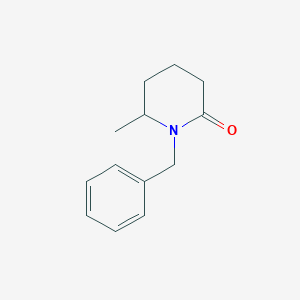
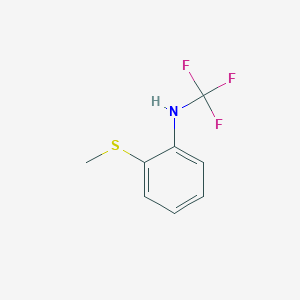
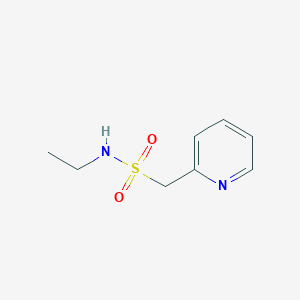
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
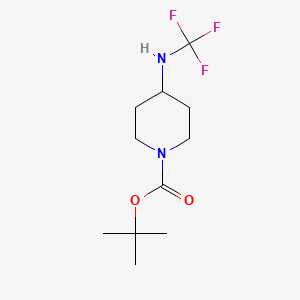
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
